Cas no 95192-64-6 (5-bromo-2-methyl-1,3-dinitro-benzene)

5-bromo-2-methyl-1,3-dinitro-benzene structure
95192-64-6 structure
Product Name:5-bromo-2-methyl-1,3-dinitro-benzene
CAS 번호:95192-64-6
MF:C7H5BrN2O4
메가와트:261.029600858688
MDL:MFCD07357280
CID:91103
Update Time:2025-10-12

5-bromo-2-methyl-1,3-dinitro-benzene 화학적 및 물리적 성질

이름 및 식별자

    • 5-Bromo-2-methyl-1,3-dinitrobenzene
    • 5-Bromo-1,3-dinitro-2-methylbenzene
    • 4-Bromo-2,6-dinitrotoluene
    • Benzene, 5-bromo-2-methyl-1,3-dinitro-
    • 5-bromo-2-methyl-1,3-dinitro-benzene
    • 4-bromo-2,6-dinitro-toluene
    • 2,6-dinitro-4-bromo-tolurene
    • UOGCLPDKGPPDHM-UHFFFAOYSA-N
    • STL554328
    • BBL100534
    • RW3765
    • 6355AC
    • OR17614
    • FCH1325841
    • 5-bromo-2-methyl-1,3-dinitro- benzene
    • SY0
    • 5-Bromo-2-methyl-1,3-dinitrobenzene (ACI)
    • MDL: MFCD07357280
    • 인치: 1S/C7H5BrN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3
    • InChIKey: UOGCLPDKGPPDHM-UHFFFAOYSA-N
    • 미소: [O-][N+](C1C(C)=C([N+](=O)[O-])C=C(Br)C=1)=O

계산된 속성

  • 정밀분자량: 259.94300
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 225
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.5
  • 토폴로지 분자 극성 표면적: 91.6
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: 황색 결정 분말
  • 밀도: 1.793
  • 융해점: 89.5-90.5 ºC
  • 플래시 포인트: 143.8℃
  • PSA: 91.64000
  • LogP: 3.62030
  • 용해성: 미확정

5-bromo-2-methyl-1,3-dinitro-benzene 보안 정보

  • 위험물 운송번호:UN2811
  • 위험물 표지: Xi
  • 위험 등급:6.1
  • 패키지 그룹:III
  • 보안 용어:6.1
  • 포장 등급:III

5-bromo-2-methyl-1,3-dinitro-benzene 세관 데이터

  • 세관 번호:2904909090
  • 세관 데이터:

    ?? ?? ??:

    2904909090

    개요:

    2904909090 기타 탄화수소의 황화작용\질화작용\질화파생물(할로겐화 여부와 상관없음).부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 29049090909090909090 탄화수소의 유황화, 질화 또는 아질화 파생물, 할로겐화 부가가치세 여부와 상관없이: 17.0% 세금 환급률: 9.0% 규제 조건: 없음??? ??:5.5% General tariff:30.0%

5-bromo-2-methyl-1,3-dinitro-benzene 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
MY0310-25g
5-bromo-2-methyl-1,3-dinitrobenzene
95192-64-6 97%
25g
$530 2023-09-07
Fluorochem
214613-1g
5-Bromo-2-methyl-1,3-dinitrobenzene
95192-64-6 95%
1g
£70.00 2022-03-01
Fluorochem
214613-5g
5-Bromo-2-methyl-1,3-dinitrobenzene
95192-64-6 95%
5g
£245.00 2022-03-01
Fluorochem
214613-25g
5-Bromo-2-methyl-1,3-dinitrobenzene
95192-64-6 95%
25g
£856.00 2022-03-01
TRC
B801543-250mg
4-Bromo-2,6-dinitrotoluene
95192-64-6
250mg
$ 50.00 2022-06-06
TRC
B801543-500mg
4-Bromo-2,6-dinitrotoluene
95192-64-6
500mg
$ 65.00 2022-06-06
TRC
B801543-2.5g
4-Bromo-2,6-dinitrotoluene
95192-64-6
2.5g
$ 210.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024588-5g
4-Bromo-2,6-dinitrotoluene
95192-64-6 97%
5g
4063CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024588-1g
4-Bromo-2,6-dinitrotoluene
95192-64-6 97%
1g
1006CNY 2021-05-07
Apollo Scientific
OR17614-1g
4-Bromo-2,6-dinitrotoluene
95192-64-6
1g
£25.00 2025-02-19

5-bromo-2-methyl-1,3-dinitro-benzene 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  10 min, > rt; 1 h, rt
1.2 Solvents: Water ;  cooled
참조
A Concise Total Synthesis of Breitfussin A and B
Pandey, Sunil Kumar; Guttormsen, Yngve; Haug, Bengt Erik; Hedberg, Christian; Bayer, Annette, Organic Letters, 2015, 17(1), 122-125

합성 방법 2

반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  cooled; 15 h, rt
참조
Indazole compound and application thereof for preparing IDO inhibitor drug
, China, , ,

합성 방법 3

반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid Solvents: Water ;  10 min, heated; 1 h, rt
참조
The discovery of pyrano[3,4-b]indole-based allosteric inhibitors of HCV NS5B polymerase with in vivo activity
LaPorte, Matthew G.; Jackson, Randy W.; Draper, Tandy L.; Gaboury, Janet A.; Galie, Kristin; et al, ChemMedChem, 2008, 3(10), 1508-1515

합성 방법 4

반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid Solvents: Water ;  10 min; 1 h, rt
참조
Preparation of pyranoindole derivatives as inhibitors of hepatitis C polymerase
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Bromine ,  Mercuric oxide Solvents: Carbon tetrachloride ;  rt → 65 °C; 2.5 h, 65 °C; 65 °C → rt
1.2 Reagents: Ammonia Solvents: Methanol ;  1 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
5-HT6 receptor antagonists: lead-optimization and biological evaluation of N-aryl and N-heteroaryl 4-amino-benzene sulfonamides
Bos, Michael; Sleight, Andrew J.; Godel, Thierry; Martin, James R.; Riemer, Claus; et al, European Journal of Medicinal Chemistry, 2001, 36(2), 165-178

합성 방법 6

반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid
참조
Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors
Matsumaru, Takanori; Inai, Makoto; Ishigami, Kana; Iwamatsu, Toshiki; Maita, Hiroshi; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(10), 2144-2147

합성 방법 7

반응 조건
참조
Process for preparation of indazole compound containing nitrogen substituent and application thereof as IDO inhibitor
, China, , ,

합성 방법 8

반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  0 °C; 15 h, rt
참조
Polysubstituted indazole compound and application as IDO inhibitor
, China, , ,

합성 방법 9

반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  8 h, rt
참조
4,6-Substituted-1H-indazoles as potent IDO1/TDO dual inhibitors
Yang, Lingling; Chen, Yang; He, Junlin; Njoya, Emmanuel Mfotie; Chen, Jianjun; et al, Bioorganic & Medicinal Chemistry, 2019, 27(6), 1087-1098

합성 방법 10

반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  2 h, rt
1.2 Solvents: Water ;  10 min, cooled
참조
Preparation of nitrogen-containing heterobicycles as inhibitors of KRAS G12C
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Sulfuric acid ,  Potassium bromate Solvents: Water ;  2 - 2.5 h, 80 °C; 2 h, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  cooled
참조
Preparation of arylsulfonamides and urea derivatives and their use as alpha 1A/1L adrenoceptor agonists
, European Patent Organization, , ,

합성 방법 12

반응 조건
참조
Method for preparing 1H-indazole derivative
, China, , ,

합성 방법 13

반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  8 h, rt
참조
A 4-aromatic heterocyclic substituted indazole compound and application as dual inhibitor of ido/tdo
, China, , ,

합성 방법 14

반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  8 h, rt
참조
4-AROMATIC HETEROCYCLIC SUBSTITUTED INDAZOLE AND USE THEREOF AS IDO/TDO DUAL INHIBITOR
, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid Solvents: Water ;  1 h, < 37 °C
참조
Preparation of condensed pyrazole compounds as TTK protein kinase inhibitors
, Japan, , ,

5-bromo-2-methyl-1,3-dinitro-benzene Raw materials

5-bromo-2-methyl-1,3-dinitro-benzene Preparation Products

5-bromo-2-methyl-1,3-dinitro-benzene 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:95192-64-6)5-bromo-2-methyl-1,3-dinitro-benzene
주문 번호:A845230
인벤토리 상태:in Stock
재다:25.0g/50.0g/100.0g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:05
가격 ($):227.0/431.0/701.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:95192-64-6)5-bromo-2-methyl-1,3-dinitro-benzene
A845230
순결:99%/99%/99%
재다:25.0g/50.0g/100.0g
가격 ($):227.0/431.0/701.0
Email